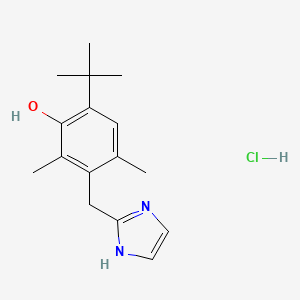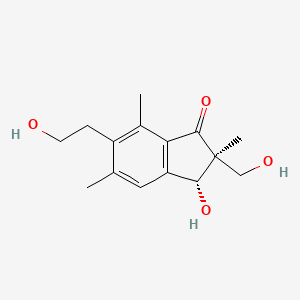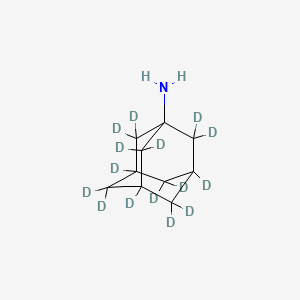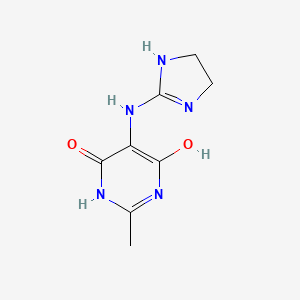
Tebupirimfos-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tebupirimfos-d7, also known as Phostebupirim-d7, is a derivative of Tebupirimfos . Tebupirimfos, also known as phostebupirim, is an organothiophosphate insecticide used on corn crops, including popcorn .
Molecular Structure Analysis
The molecular formula of Tebupirimfos-d7 is C13H23N2O3PS. It is a derivative of Tebupirimfos, which has the same molecular formula . The structure includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
While specific chemical reactions involving Tebupirimfos-d7 are not available, it’s important to note that organothiophosphates like Tebupirimfos typically undergo hydrolysis and oxidation reactions. These reactions can be influenced by environmental factors such as pH, temperature, and the presence of other chemicals .Physical And Chemical Properties Analysis
Tebupirimfos, from which Tebupirimfos-d7 is derived, is an amber to brown liquid . It has a molecular mass of 318.37 g/mol . It has a very poor solubility in water at 20°C . The density of Tebupirimfos is 1.146 g/cm³ .Mechanism of Action
Tebupirimfos, the parent compound of Tebupirimfos-d7, is a cholinesterase or acetylcholinesterase (AChE) inhibitor . It suppresses the action of acetylcholinesterase, an enzyme that helps break down acetylcholine into choline and acetic acid . Interference with this enzyme’s action can lead to potent neurotoxic effects .
Safety and Hazards
Tebupirimfos is classified as highly flammable and is harmful if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . Therefore, it’s crucial to handle Tebupirimfos-d7 with care, using appropriate personal protective equipment and following safety guidelines.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tebupirimfos-d7 involves the incorporation of seven deuterium atoms into the Tebupirimfos molecule.", "Starting Materials": [ "Tebupirimfos", "Deuterium oxide", "Sodium borohydride", "Deuterium gas", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium sulfate", "Methanol" ], "Reaction": [ "Tebupirimfos is dissolved in deuterium oxide and reacted with sodium borohydride to reduce the phosphorus-oxygen bond.", "The reaction mixture is then purged with deuterium gas to replace the hydrogen atoms with deuterium atoms.", "Hydrochloric acid is added to the reaction mixture to protonate the phosphorus atom.", "Sodium hydroxide is added to the reaction mixture to neutralize the acid and form the Tebupirimfos-d7 product.", "The product is extracted from the reaction mixture using ethyl acetate.", "The organic layer is washed with water and dried over sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain the crude Tebupirimfos-d7 product.", "The crude product is purified by column chromatography using methanol as the eluent." ] } | |
CAS RN |
1794979-28-4 |
Product Name |
Tebupirimfos-d7 |
Molecular Formula |
C13H23N2O3PS |
Molecular Weight |
325.414 |
IUPAC Name |
(2-tert-butylpyrimidin-5-yl)oxy-ethoxy-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-sulfanylidene-$l^{5} |
InChI |
InChI=1S/C13H23N2O3PS/c1-7-16-19(20,17-10(2)3)18-11-8-14-12(15-9-11)13(4,5)6/h8-10H,7H2,1-6H3/i2D3,3D3,10D |
InChI Key |
AWYOMXWDGWUJHS-SNQAWNDDSA-N |
SMILES |
CCOP(=S)(OC1=CN=C(N=C1)C(C)(C)C)OC(C)C |
synonyms |
Phosphorothioic Acid O-[2-(1,1-Dimethylethyl)-5-pyrimidinyl] O-Ethyl O-(1-Methylethyl-d7) Ester; BAY-MAT 7484-d7; MAT 7484-d7; Phostebupirim-d7; Tebupirimphos-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



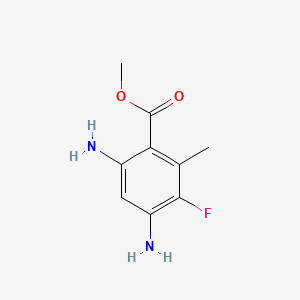
![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)
